molecular formula C6H3Cl4NO2S B12600736 N,N,3,4-Tetrachlorobenzene-1-sulfonamide CAS No. 610770-40-6

N,N,3,4-Tetrachlorobenzene-1-sulfonamide

Cat. No.: B12600736
CAS No.: 610770-40-6
M. Wt: 295.0 g/mol
InChI Key: ITAJXGHLGNPCSQ-UHFFFAOYSA-N
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Description

N,N,3,4-Tetrachlorobenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes. This compound is characterized by the presence of four chlorine atoms and a sulfonamide group attached to a benzene ring, making it a highly reactive and versatile reagent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3,4-Tetrachlorobenzene-1-sulfonamide typically involves the chlorination of benzene sulfonamide derivatives. One common method is the reaction of benzene sulfonamide with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

N,N,3,4-Tetrachlorobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N,3,4-Tetrachlorobenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,3,4-Tetrachlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or disruption of protein-protein interactions. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetrachlorobenzene-1,3-disulfonamide: Similar in structure but with two sulfonamide groups.

    N,N,N’,N’-Tetrabromobenzene-1,3-disulfonamide: Contains bromine atoms instead of chlorine.

    Poly(N,N’-dichloro-N-ethylbenzene-1,3-disulfonamide): A polymeric form with similar reactivity

Uniqueness

N,N,3,4-Tetrachlorobenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .

Properties

CAS No.

610770-40-6

Molecular Formula

C6H3Cl4NO2S

Molecular Weight

295.0 g/mol

IUPAC Name

N,N,3,4-tetrachlorobenzenesulfonamide

InChI

InChI=1S/C6H3Cl4NO2S/c7-5-2-1-4(3-6(5)8)14(12,13)11(9)10/h1-3H

InChI Key

ITAJXGHLGNPCSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N(Cl)Cl)Cl)Cl

Origin of Product

United States

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